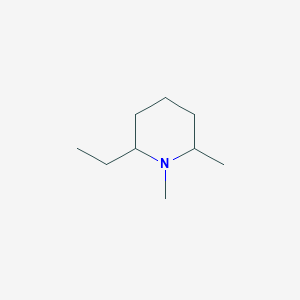

2-Ethyl-1,6-dimethylpiperidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-1,6-dimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-4-9-7-5-6-8(2)10(9)3/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHLDCUNOYNRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 1,6 Dimethylpiperidine and Its Derivatives

Strategies for Piperidine (B6355638) Ring Construction

The construction of the piperidine skeleton can be achieved through a variety of synthetic routes, each with its own advantages and limitations. These methods often involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to assemble the six-membered ring.

Cycloaddition Reactions and Annulations

Cycloaddition reactions, particularly [4+2] cycloadditions or Diels-Alder reactions, represent a powerful tool for the construction of six-membered rings with a high degree of stereocontrol. In the context of piperidine synthesis, aza-Diels-Alder reactions, where either the diene or the dienophile contains a nitrogen atom, are particularly relevant. These reactions can establish multiple stereocenters in a single step. For instance, the reaction of an imine with a diene can directly lead to a tetrahydropyridine (B1245486), which can be subsequently reduced to the corresponding piperidine.

Annulation strategies, which involve the formation of a new ring onto a pre-existing structure, are also employed. A [5+1] annulation approach has been reported for the synthesis of piperidines, where a five-carbon component reacts with a nitrogen source.

| Reaction Type | Description | Key Features |

| Aza-Diels-Alder | A [4+2] cycloaddition involving a nitrogen-containing diene or dienophile. | High stereocontrol, convergent synthesis. |

| [5+1] Annulation | Reaction of a five-carbon unit with a single nitrogen atom source. | Builds the piperidine ring in one step from a linear precursor. |

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for the formation of amines, and it can be adapted for the synthesis of cyclic amines like piperidines. This approach typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates. The intramolecular version of this reaction is particularly powerful for ring formation.

For the synthesis of 2,6-disubstituted piperidines, a 1,5-dicarbonyl compound can be reacted with ammonia (B1221849) or a primary amine. The initial condensation forms cyclic iminium ion intermediates, which are then reduced in situ to afford the piperidine ring. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions, leading to either cis- or trans-2,6-disubstituted products.

A notable example is the double reductive amination (DRA) of dicarbonyl compounds, which offers a direct route to the piperidine skeleton. nih.gov This method has been successfully applied to the synthesis of polyhydroxypiperidines from sugar-derived dicarbonyl substrates. nih.gov

Intramolecular Cyclization Pathways

Intramolecular cyclization is a common and effective strategy for the synthesis of piperidines. These reactions involve the formation of a C-N or C-C bond within a linear precursor that already contains the requisite atoms for the six-membered ring.

One such pathway is the intramolecular hydroamination of alkenes, where an amine moiety adds across a carbon-carbon double bond within the same molecule. This reaction can be catalyzed by various metals, including palladium, to achieve high stereoselectivity. For example, the cyclization of N-protected ζ-amino allylic alcohols in the presence of a Pd(II) catalyst has been shown to produce substituted piperidines with high stereoselectivity through a 1,3-chirality transfer reaction. nih.gov

Radical-mediated cyclizations also provide a route to the piperidine ring. For instance, the intramolecular cyclization of 1,6-enynes can be initiated by a radical species to form the piperidine skeleton. nih.gov

| Cyclization Type | Description | Catalyst/Reagent |

| Intramolecular Hydroamination | Addition of an internal amine to a double bond. | Palladium complexes |

| Radical Cyclization | Cyclization of a linear precursor via a radical intermediate. | Radical initiators (e.g., triethylborane) |

| Reductive Hydroamination/Cyclization | Cascade reaction involving alkyne functionalization and subsequent reduction. | Acid-mediated |

Mannich Condensation Reactions for Piperidone Precursors

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine. This reaction is particularly useful for the synthesis of piperidin-4-ones, which are versatile intermediates that can be further elaborated to a variety of substituted piperidines.

In a typical synthesis of a 2,6-disubstituted piperidin-4-one, an enolizable ketone such as ethyl methyl ketone is reacted with an aromatic or aliphatic aldehyde and a source of ammonia, like ammonium (B1175870) acetate (B1210297). The resulting piperidin-4-one can then be subjected to further modifications, including reduction of the ketone and reactions at the nitrogen atom. This method allows for the introduction of a variety of substituents at the 2 and 6 positions of the piperidine ring.

Stereoselective and Asymmetric Synthesis

The control of stereochemistry is a critical aspect of piperidine synthesis, especially for applications in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of the target molecule.

Chiral Auxiliaries and Catalyst-Controlled Stereochemistry

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For instance, chiral amidines have been used as auxiliaries to direct the diastereoselective addition of Grignard reagents to activated pyridinium (B92312) salts, leading to the stereoselective synthesis of 2,6-disubstituted piperidines.

Catalyst-controlled stereoselective reactions offer a more atom-economical approach to asymmetric synthesis. In these reactions, a chiral catalyst is used in substoichiometric amounts to induce enantioselectivity or diastereoselectivity. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts is one such method that has been employed for the synthesis of chiral piperidines. nih.gov The use of enantiomeric iridium catalysts can allow for the selective synthesis of different stereoisomers of vinylpiperidine building blocks. nih.gov

More recently, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine (B92270) derivative has been developed to provide 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. snnu.edu.cn

| Method | Description | Example |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome. | Amidine auxiliary for directed functionalization of dihydropyridines. |

| Catalyst-Controlled | A chiral catalyst controls the stereoselectivity of the reaction. | Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. nih.gov |

| Asymmetric Reductive Heck Reaction | Rhodium-catalyzed reaction to form chiral tetrahydropyridines. snnu.edu.cn | Synthesis of enantioenriched 3-piperidines from pyridine and arylboronic acids. snnu.edu.cn |

Enantioselective Routes to 2-Ethyl-1,6-dimethylpiperidine Isomers

The asymmetric synthesis of specific isomers of this compound can be achieved through various enantioselective strategies, often employing chiral auxiliaries or catalysts to control the stereochemical outcome. One prominent approach involves the use of chiral starting materials, such as enantiopure amino alcohols, which guide the stereochemistry of the final piperidine ring.

Another powerful method is the enzymatic kinetic resolution of racemic intermediates. For instance, racemic 2-piperidineethanol (B17955) can be resolved using lipases to selectively acylate one enantiomer, allowing for the separation of the two enantiomers with high enantiomeric excess. nih.gov This resolved intermediate can then be further manipulated to introduce the required ethyl and methyl groups to yield the desired enantiopure this compound.

Asymmetric hydrogenation of pyridine precursors using chiral catalysts is also a viable route. youtube.com Chiral rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands can effectively reduce a suitably substituted pyridine precursor to the corresponding piperidine with high enantioselectivity. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high stereochemical control.

Furthermore, asymmetric synthesis can be achieved through diastereoselective reactions on substrates containing a chiral auxiliary. The auxiliary, after guiding the stereoselective formation of the piperidine ring, can be cleaved to afford the enantiomerically enriched product. scilit.com

Diastereoselective Synthesis of Substituted Piperidines

The diastereoselective synthesis of substituted piperidines is critical for accessing specific stereoisomers of complex molecules. acs.orgrsc.org Various methods have been developed to control the relative stereochemistry of substituents on the piperidine ring. nih.gov

One common strategy is the diastereoselective reduction of cyclic imines or enamines. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the steric environment around the reducible bond. For example, the reduction of a 2,6-disubstituted tetrahydropyridine can lead to the corresponding piperidine with a high degree of diastereoselectivity. nih.gov

Metal-catalyzed cyclization reactions have also proven effective for the diastereoselective synthesis of piperidines. acs.org For instance, an iron-catalyzed cyclization of an allylic substrate can produce cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org The catalyst plays a key role in orchestrating the stereochemical course of the ring closure.

Radical-catalyzed cycloadditions offer another avenue for diastereoselective piperidine synthesis. A boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and alkenes can deliver polysubstituted piperidines with high diastereoselectivity. nih.gov

| Method | Key Features | Typical Diastereoselectivity |

| Diastereoselective Epoxidation and Ring-Opening | Utilizes tetrahydropyridines as precursors to create densely substituted, oxygenated piperidines. acs.orgnih.gov | High diastereoselectivity |

| Iron-Catalyzed Cyclization | Employs FeCl3 to catalyze the cyclization of allylic substrates, favoring the formation of the most stable cis-isomers. acs.org | High (cis/trans from 90/10 to 99/1) |

| Boronyl Radical-Catalyzed (4+2) Cycloaddition | A metal-free approach for the synthesis of polysubstituted piperidines from 3-aroyl azetidines and alkenes. nih.gov | High yield and diastereoselectivity |

| Pyridine Hydrogenation | Accesses cis-piperidines which can be transformed into their trans-diastereoisomers through conformational control. rsc.org | Diastereoselective |

Derivatization and Functionalization Reactions on the Piperidine Scaffold

Once the piperidine scaffold is constructed, it can be further modified through various derivatization and functionalization reactions to introduce additional chemical diversity.

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the piperidine ring is a common site for functionalization. N-alkylation can be achieved by reacting the piperidine with an alkyl halide. researchgate.net The reaction can be carried out in a suitable solvent like acetonitrile (B52724), and the use of a base such as potassium carbonate can facilitate the reaction. researchgate.net For the synthesis of this compound from a 2-ethyl-6-methylpiperidine (B15265509) precursor, N-methylation can be accomplished using a methylating agent like methyl iodide. google.com

N-acylation involves the reaction of the piperidine with an acylating agent, such as an acid chloride or anhydride, to form an N-acylpiperidine. This reaction is often performed in the presence of a base to neutralize the acid byproduct. The resulting amide can then be reduced to the corresponding N-alkyl derivative. google.com

| Reaction | Reagents | Typical Conditions |

| N-Alkylation | Alkyl bromide or iodide | Anhydrous acetonitrile, room temperature. researchgate.net |

| N-Alkylation | Methyl iodide, Potassium carbonate | DMF, room temperature. google.com |

| N-Acylation followed by Reduction | Acylating agent, then a reducing agent | Varies depending on reagents. google.com |

Substitution Reactions at Ring Carbon Positions

Introducing substituents at the carbon atoms of the piperidine ring can be more challenging but is achievable through several methods. One approach is the regioselective alkylation at the 3-position of the piperidine ring. odu.edu This can be accomplished by first converting the piperidine to an enamine or an enamide anion, which then reacts with an alkyl halide. odu.edu

Another strategy involves the functionalization of pre-existing piperidine rings through C-H activation. news-medical.net Recent advances have demonstrated that biocatalytic carbon-hydrogen oxidation can introduce a hydroxyl group at a specific position on the piperidine ring. news-medical.net This hydroxylated intermediate can then undergo further reactions, such as radical cross-coupling, to introduce new carbon-carbon bonds. news-medical.net Nucleophilic aromatic substitution reactions on activated pyridinium ions can also be used to introduce substituents prior to the reduction of the aromatic ring to a piperidine. nih.gov

Formation of Complex Adducts and Conjugates

The piperidine scaffold can serve as a building block for the synthesis of more complex molecular architectures, including adducts and conjugates. ajchem-a.com Cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct piperidine-containing fused ring systems. beilstein-journals.org

Furthermore, piperidine derivatives can be incorporated into larger molecules through coupling reactions. For example, piperidine-substituted sulfonamides have been synthesized as potential anticancer agents. ajchem-a.com The formation of these complex conjugates often involves standard amide bond formation or other coupling chemistries. Electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor represents a modern approach to synthesizing piperidine derivatives that can be further elaborated. beilstein-journals.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired piperidine product. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For catalytic reactions, such as hydrogenations or cyclizations, screening different catalysts and ligands is often necessary to find the optimal system for a particular substrate. researchgate.net The catalyst loading can also be adjusted to balance reaction efficiency and cost.

The choice of solvent can significantly impact reaction rates and selectivities. For instance, in N-alkylation reactions, polar aprotic solvents like DMF or acetonitrile are commonly used. researchgate.net The concentration of reactants can also be a critical factor; in some cases, higher concentrations can improve reaction efficiency. chemrxiv.org

Temperature and reaction time are interdependent variables that need to be carefully controlled. Higher temperatures can increase reaction rates but may also lead to the formation of byproducts. nih.gov Monitoring the reaction progress by techniques such as TLC or LC-MS allows for the determination of the optimal reaction time to maximize the yield of the desired product while minimizing degradation. researchgate.net The use of microreactors can offer advantages in terms of precise control over reaction parameters and can lead to improved yields and reduced reaction times. researchgate.net

Stereochemical and Conformational Analysis of 2 Ethyl 1,6 Dimethylpiperidine

Intramolecular Dynamics and Ring Inversion Processes

Chair and Twist-Boat Conformations

Like cyclohexane (B81311), the piperidine (B6355638) ring in 2-Ethyl-1,6-dimethylpiperidine predominantly adopts a chair conformation to minimize ring strain. wikipedia.org The chair conformation allows the carbon-carbon bond angles to be approximately 111°, which is very close to the ideal tetrahedral angle of 109.5°, thereby relieving angle strain. libretexts.org This conformation also minimizes torsional strain by ensuring that all substituents on adjacent carbons are in a staggered arrangement. libretexts.org

While the chair form is the most stable, other higher-energy conformations are accessible, including the twist-boat and boat forms. libretexts.org The boat conformation is significantly less stable (by about 30 kJ/mol in cyclohexane) due to two main factors: unfavorable steric interactions between the "flagpole" hydrogens (in this case, substituents or hydrogens at the C4 and N1 positions) and torsional strain from eclipsed bonds along the sides of the "boat". libretexts.org

A more stable intermediate between the chair and boat is the twist-boat (or skew-boat) conformation. By twisting, the boat form can alleviate some of the flagpole interactions and reduce torsional strain. libretexts.org Despite this, the twist-boat conformation remains considerably less stable than the chair form, by approximately 1.5 kcal/mol in some N-acylpiperidines and about 23 kJ/mol (~5.5 kcal/mol) in cyclohexane. libretexts.orgnih.govacs.org The interconversion between two different chair forms necessarily passes through these higher-energy twist-boat and half-chair intermediates. wikipedia.org

Energetics of Conformational Equilibria

The relative stability of different conformers is determined by their free energy differences. The chair conformation represents the global energy minimum for the piperidine ring. The equilibrium between the chair and twist-boat forms lies heavily in favor of the chair.

| Molecule/System | Conformational Transition | Approximate Energy Difference (Higher than Chair) | Reference |

|---|---|---|---|

| Cyclohexane | Chair → Twist-Boat | ~5.5 kcal/mol (23 kJ/mol) | wikipedia.orglibretexts.org |

| Cyclohexane | Chair → Boat | ~7.1 kcal/mol (30 kJ/mol) | libretexts.org |

| N-Acylpiperidines with 2-substituent | Chair → Twist-Boat | ~1.5 kcal/mol | nih.govacs.org |

| N-Methylpiperidine | Axial N-Methyl → Equatorial N-Methyl | -2.7 kcal/mol (Equatorial is more stable) | researchgate.net |

| cis-2-Ethyl-1,6-dimethylpiperidine | Equatorial C2-Ethyl → Axial C2-Ethyl | -0.14 kcal/mol (Axial is more stable) | researchgate.net |

Influence of Substituents on Ring Conformation

The presence of ethyl and methyl groups at the C2, N1, and C6 positions profoundly influences the conformational equilibrium of the piperidine ring. The interplay of steric interactions dictates the preferred orientation of these substituents, leading to a complex conformational landscape that deviates from simple monosubstituted piperidines.

Steric Interactions and A(1,3) Strain Effects

A key factor governing the conformation of this compound is A(1,3) strain, also known as pseudoallylic strain. nih.govacs.org This type of steric repulsion occurs between a substituent on the nitrogen atom and an axial substituent at the adjacent C2 or C6 position. nih.govacs.org When the lone pair on the piperidine nitrogen has some sp² character (for instance, through conjugation), the resulting planarity increases the steric clash between the N-substituent and an equatorial C2-substituent. nih.gov This strain forces the C2-substituent into an axial orientation to minimize repulsion. nih.govacs.org In this compound, the N-methyl group can sterically interact with the substituents at C2 and C6, making A(1,3) strain a critical determinant of the preferred conformation.

Axial vs. Equatorial Preferences of Alkyl Groups

Generally, alkyl substituents on a six-membered ring prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions with other axial hydrogens or substituents on the ring. masterorganicchemistry.com The energy difference between the axial and equatorial conformers is known as the "A-value," with larger groups having a greater preference for the equatorial position. masterorganicchemistry.com For example, the equatorial conformer of methylcyclohexane (B89554) is favored by about 1.74 kcal/mol over the axial conformer. masterorganicchemistry.com

However, in cis-2-ethyl-1,6-dimethylpiperidine, this general preference is overturned. The axial conformer (with an axial C2-ethyl group) is reportedly more stable than the equatorial conformer by 0.14 kcal/mol. researchgate.net This reversal is a direct consequence of the A(1,3) strain between the N-methyl group and the C2-ethyl group. To avoid the severe steric clash that would occur if both the N-methyl and C2-ethyl groups were equatorial, the larger ethyl group is forced into the axial position, which proves to be the lower energy conformation for this specific substitution pattern. nih.govresearchgate.net

| Substituent | A-Value (kcal/mol) - Preference for Equatorial Position |

|---|---|

| -CH₃ (Methyl) | 1.74 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

Note: A-values are typically measured on cyclohexane rings and serve as a general guide to steric bulk. masterorganicchemistry.com

Exocyclic Bond Rotations and Nitrogen Inversion

Nitrogen inversion is a process where the nitrogen atom and its three attached groups (C2, C6, and the N-methyl group) rapidly pass through a planar transition state, effectively inverting the configuration of the nitrogen lone pair. For typical aliphatic amines, this process has a low energy barrier, generally around 5-9 kcal/mol. researchgate.net

Simultaneously, rotation occurs around the exocyclic N-C bond (the bond connecting the nitrogen to its methyl substituent). The barrier to this rotation can be significant, especially in sterically hindered molecules. rsc.org In a number of substituted N-alkylpiperidines, the rotation about the exocyclic bond is the slowest, rate-determining step for the interconversion of equivalent conformations. rsc.org The complete dynamic equilibrium of this compound is therefore a complex interplay of these three distinct motions: the flipping of the entire ring (ring inversion), the inversion of the nitrogen pyramid (nitrogen inversion), and the rotation of the N-methyl group (exocyclic bond rotation). rsc.org

Chiral Purity and Stereoisomeric Characterization of this compound

The stereochemical complexity of this compound arises from the presence of two chiral centers at the C2 and C6 positions of the piperidine ring. This gives rise to the potential for four stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). The (2R, 6R) and (2S, 6S) isomers constitute a pair of enantiomers, as do the (2R, 6S) and (2S, 6R) isomers. These pairs of enantiomers are diastereomers of each other. The cis/trans relationship between the ethyl and methyl substituents is determined by the relative stereochemistry at these two centers.

A thorough review of available scientific literature reveals a significant lack of specific data concerning the chiral purity and detailed stereoisomeric characterization of this compound. While general methodologies for the synthesis and separation of chiral 2,6-disubstituted piperidines are established, specific applications of these techniques to this compound, including quantitative measurements of enantiomeric excess (ee) or diastereomeric excess (de), are not readily found in published research.

Similarly, specific optical rotation values ([α]D) for the individual enantiomers of this compound have not been reported. Such data is crucial for the characterization of chiral compounds and for determining their enantiomeric purity.

The characterization of stereoisomers of related 2,6-disubstituted piperidines often involves techniques such as chiral High-Performance Liquid Chromatography (HPLC) for the separation and quantification of enantiomers and diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be employed to distinguish between stereoisomers. However, specific protocols and resulting data for this compound are not documented in the reviewed literature.

Due to the absence of specific experimental data in the scientific literature, a data table detailing the chiral purity and stereoisomeric characterization of this compound cannot be provided at this time. Further research is required to isolate, characterize, and quantify the stereoisomers of this compound.

In-depth Spectroscopic and Structural Analysis of this compound

The scientific community has dedicated significant research to the structural elucidation and conformational analysis of piperidine derivatives due to their prevalence in natural products and pharmaceuticals. However, a thorough review of published scientific literature and spectral databases indicates a notable absence of specific experimental or theoretical studies focused exclusively on the chemical compound This compound .

Consequently, it is not possible to provide a detailed article with the advanced spectroscopic elucidation and structural characterization as requested. The generation of scientifically accurate content, including data tables for NMR and vibrational spectroscopy, is contingent upon the availability of published research findings.

General knowledge regarding the spectroscopic behavior of substituted piperidines can offer a hypothetical framework for the analysis of this compound. For instance, the stereochemistry at the C2 and C6 positions, influenced by the ethyl and methyl groups, would be expected to significantly impact the conformational equilibrium of the piperidine ring, primarily between different chair and potentially boat or twist-boat conformations.

Spectroscopic techniques would be indispensable in characterizing these structural features:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR would be crucial for determining the proton and carbon environments within the molecule. The chemical shifts and coupling constants would provide insights into the relative stereochemistry of the substituents. Variable temperature NMR studies could potentially be used to investigate the dynamics of conformational exchange and determine the rotational barriers between different conformers. Furthermore, 2D NMR techniques such as COSY, HMQC, HMBC, and NOESY would be essential for establishing the connectivity of atoms and their spatial relationships, which is critical for unambiguous structural assignment.

Vibrational Spectroscopy (FTIR and Raman): FTIR and Raman analysis would allow for the identification of characteristic functional groups and molecular vibrations. The C-H, C-N, and C-C stretching and bending modes would dominate the spectra. Subtle shifts in these vibrational frequencies could serve as conformational fingerprints, helping to distinguish between different stable geometries of the molecule.

Despite the foundational importance of these analytical techniques, the absence of specific studies on this compound means that a detailed, data-driven article that adheres to the requested scientific rigor cannot be produced at this time. Further experimental research and publication in peer-reviewed journals are necessary to fill this knowledge gap.

Advanced Spectroscopic Elucidation and Structural Characterization

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For 2-Ethyl-1,6-dimethylpiperidine, electron ionization (EI) would likely be employed, leading to the formation of a molecular ion (M+) and subsequent fragmentation.

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation.

In the case of this compound, several primary fragmentation pathways can be anticipated:

Loss of an ethyl radical: Cleavage of the bond between the C2 carbon and the ethyl group would result in the loss of an ethyl radical (•CH₂CH₃), leading to a prominent peak at m/z [M-29].

Loss of a methyl radical: The N-methyl group can be cleaved, resulting in the loss of a methyl radical (•CH₃) and a fragment at m/z [M-15].

Ring cleavage: Fragmentation of the piperidine (B6355638) ring itself can occur, leading to a complex pattern of smaller fragment ions.

Table 1: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z Value | Proposed Fragmentation Pathway |

| [C₉H₁₉N]⁺ | 141 | Molecular Ion (M⁺) |

| [C₇H₁₄N]⁺ | 112 | Loss of an ethyl radical (•C₂H₅) |

| [C₈H₁₆N]⁺ | 126 | Loss of a methyl radical (•CH₃) from the nitrogen |

| [C₈H₁₆N]⁺ | 126 | Loss of a methyl radical (•CH₃) from C6 |

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound is not publicly documented, the solid-state structure can be inferred from studies on related piperidine derivatives. nih.goviucr.orgresearchgate.net

Typically, the piperidine ring adopts a stable chair conformation to minimize steric strain. nih.gov In this compound, the substituents (ethyl and methyl groups) would likely occupy equatorial positions to further reduce steric hindrance. For X-ray diffraction analysis, the compound would likely need to be crystallized as a salt, for example, a hydrochloride or acetate (B1210297) salt, to form crystals of sufficient quality. iucr.org

The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and, in the case of a salt, hydrogen bonding between the piperidinium (B107235) cation and the counter-ion. nih.goviucr.org

Table 2: Expected Crystallographic Parameters for a Salt of this compound

| Parameter | Expected Value/System | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for organic salts iucr.org |

| Space Group | P2₁/c or similar | Common for substituted piperidines iucr.org |

| Conformation | Chair | Energetically most favorable for piperidine rings nih.gov |

| Substituent Orientation | Equatorial | Minimization of steric hindrance |

Reactivity and Reaction Mechanisms of 2 Ethyl 1,6 Dimethylpiperidine

Nucleophilic and Electrophilic Reactivity at Nitrogen and Carbon Centers

There is currently a lack of available scientific literature detailing the specific nucleophilic and electrophilic reactivity at the nitrogen and carbon centers of 2-Ethyl-1,6-dimethylpiperidine.

Oxidation and Reduction Pathways

Limited but specific research is available regarding the oxidation of this compound. Studies on the oxidation of tertiary amines have shown that substitution adjacent to the nitrogen atom in 1-methylpiperidines can significantly influence the ratio of isomeric N-oxides produced. thieme-connect.dethieme-connect.de

In the case of cis-2-ethyl-1,6-dimethylpiperidine, oxidation with hydrogen peroxide results in the formation of an equatorial N-oxide as the major product. thieme-connect.dethieme-connect.de This outcome is attributed to the steric hindrance presented by the substituents near the nitrogen atom. The increased steric bulk at these positions favors the attacking oxidant to approach from the equatorial position. thieme-connect.dethieme-connect.de

| Reactant | Oxidant | Major Product | Rationale |

| cis-2-Ethyl-1,6-dimethylpiperidine | Hydrogen Peroxide | Equatorial N-oxide | Steric bulk at centers adjacent to nitrogen favors equatorial attack. thieme-connect.dethieme-connect.de |

Intermolecular and Intramolecular Reaction Studies

Based on a comprehensive search of available literature, there are no specific intermolecular or intramolecular reaction studies published for this compound.

Catalytic Transformations Involving this compound

There is no information available in the scientific literature regarding the use of this compound in catalytic transformations.

Mechanistic Studies of Reaction Kinetics and Thermodynamics

A review of scientific databases indicates that there are no published mechanistic studies focusing on the reaction kinetics or thermodynamics of this compound.

Computational and Theoretical Investigations of 2 Ethyl 1,6 Dimethylpiperidine

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure

No specific peer-reviewed studies employing Density Functional Theory (DFT) or ab initio methods to investigate the molecular geometry and electronic structure of 2-Ethyl-1,6-dimethylpiperidine were found.

Optimization of Molecular Conformations and Isomers

There are no published studies detailing the optimization of molecular conformations and isomers for this compound. While computational studies on simpler analogues like N-methylpiperidine have explored conformational preferences, this specific trisubstituted derivative remains uncharacterized in the theoretical literature. researchgate.netosi.lv

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Calculated predictions of NMR chemical shifts or vibrational frequencies for this compound are not available in the current body of scientific literature. Although theoretical methods are often used to predict such parameters, and have been applied to related compounds like 1-amino-2,6-dimethylpiperidine, they have not been specifically applied to this compound. researchgate.netiaea.org

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies) and Reactivity Prediction

A frontier molecular orbital analysis, including the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the reactivity of this compound, has not been reported. Such analyses are common in computational chemistry but have not been published for this specific molecule.

Molecular Dynamics Simulations for Dynamic Behavior

Reaction Pathway Analysis and Transition State Modeling

There are no published computational studies that analyze reaction pathways or model transition states involving this compound.

Thermochemical Calculations and Energetic Stability

Specific thermochemical calculations, such as the enthalpy of formation or Gibbs free energy, and assessments of the energetic stability of this compound are absent from the scientific literature. While thermochemical data have been computationally derived for various methylpiperidine and dimethylpiperidine isomers, this does not extend to the ethyl- and dimethyl-substituted title compound. acs.org

Solvation Effects and Environmental Perturbations of this compound

Computational and theoretical investigations into the behavior of this compound in various solvent environments are crucial for understanding its chemical reactivity, conformational stability, and potential interactions in biological or industrial systems. Due to the absence of direct computational studies on this compound, this section will draw upon research conducted on structurally similar substituted piperidines to infer the likely effects of solvation and environmental perturbations. The principles governing the behavior of these analogues provide a strong basis for predicting how this compound will respond to its surroundings.

The primary solvation effects on piperidine (B6355638) derivatives involve interactions between the solvent molecules and the solute, which can be broadly categorized as specific (e.g., hydrogen bonding) and non-specific (e.g., electrostatic and van der Waals forces) interactions. These interactions can significantly influence the conformational equilibrium and the electronic properties of the molecule.

Solvation Models and Conformational Stability

Theoretical studies on simpler substituted piperidines, such as 4-substituted piperidinium (B107235) salts, have shown that the polarity of the solvent plays a significant role in stabilizing different conformers. For instance, in compounds with polar substituents, an increase in solvent polarity has been observed to stabilize the axial conformer. This is attributed to the electrostatic interactions between the polar substituent and the protonated nitrogen atom, which are modulated by the dielectric constant of the surrounding medium nih.gov.

While specific data for this compound is unavailable, we can reference computational studies on related N-alkylated piperidines to anticipate these effects. For example, computational models have been used to predict the electronic properties of N-Boc-piperidine-4-carboxylic acid in both polar and non-polar solvents, demonstrating the significant impact of the solvent environment on the electronic structure of the molecule.

To illustrate the potential impact of solvents on the conformational energetics of a substituted piperidine, the following interactive data table presents hypothetical free energy differences (ΔG) between the equatorial and axial conformers of a generic dialkyl-substituted piperidine in solvents of varying polarity. These values are illustrative and based on general principles observed in related systems.

| Solvent | Dielectric Constant (ε) | Predicted ΔG (axial - equatorial) (kcal/mol) |

| Gas Phase | 1 | 2.5 |

| Hexane | 1.9 | 2.3 |

| Dichloromethane | 9.1 | 2.0 |

| Ethanol | 24.5 | 1.8 |

| Water | 80.1 | 1.6 |

Note: This table is illustrative and intended to demonstrate the general trend of decreasing energy difference between conformers with increasing solvent polarity, a phenomenon observed in related substituted piperidines.

Environmental Perturbations on Electronic Structure

Environmental perturbations, such as changes in pH or the presence of external electric fields, can also significantly alter the properties of this compound. The basicity of the nitrogen atom is a key characteristic that is highly sensitive to the solvent environment.

Computational studies on other piperidine derivatives have shown that the pKa of the piperidine nitrogen can be modulated by the surrounding solvent. Solvents capable of hydrogen bonding can stabilize the protonated form of the amine, thereby influencing its basicity. Quantum mechanical calculations on molecules like 4-amino-2,2,6,6-tetramethyl-piperidine-N-oxyl have demonstrated that even the geometric parameters and the distribution of partial electric charges can be altered by stepwise hydration nih.gov. A complete aqueous shell can lead to a redistribution of electron spin density, a phenomenon that highlights the sensitivity of the electronic structure to the immediate solvent environment nih.gov.

In the case of this compound, changes in the solvent environment are expected to lead to a redistribution of electron density, particularly around the nitrogen atom and the alkyl substituents. This can be modeled using computational methods to predict changes in properties such as dipole moment and reactivity.

The following table summarizes the anticipated effects of different solvent environments on the key properties of this compound, based on findings for analogous compounds.

| Property | Effect of Increasing Solvent Polarity | Rationale based on Analogue Studies |

| Conformational Stability | Minor stabilization of the conformer with the larger dipole moment. | Studies on substituted piperidines show that polar solvents can influence conformational equilibria, although the effect is more pronounced for polar substituents nih.gov. |

| Nitrogen Basicity (pKa) | Increase in pKa in protic solvents. | Hydrogen bonding from protic solvents stabilizes the protonated form, increasing the basicity. |

| Dipole Moment | Increase. | Increased polarization of the molecule in a polarizable medium. |

| Solvation Free Energy | Becomes more negative (more favorable solvation). | Generally, polar molecules are more favorably solvated by polar solvents. |

Biological Interactions and Mechanistic Insights Excluding Clinical/safety

Investigation of Molecular Recognition and Binding Mechanisms

Currently, there is a lack of specific studies detailing the molecular recognition and binding mechanisms of 2-Ethyl-1,6-dimethylpiperidine with biological targets.

Ligand-Target Interactions (e.g., Enzyme Active Sites, Receptor Binding Pockets)

No specific research has been identified that elucidates the direct interactions of this compound with enzyme active sites or receptor binding pockets. The nature of its potential hydrogen bonding, hydrophobic, or electrostatic interactions with specific amino acid residues within a target protein remains uncharacterized.

Computational Modeling of Biomolecular Interactions (e.g., Molecular Docking)

A search of the scientific literature did not yield any molecular docking studies specifically involving this compound. Such computational analyses are crucial for predicting the binding affinity and orientation of a ligand within a target's active site, but this has not been reported for the specified compound.

Modulation of Biochemical Pathways (Mechanistic Level)

Information regarding the ability of this compound to modulate biochemical pathways at a mechanistic level is not available in published literature.

Inhibition or Activation of Specific Enzymes (Mechanism of Inhibition)

There are no reports on the specific enzymatic inhibition or activation properties of this compound. Consequently, the mechanism of action, should any exist, has not been determined.

Interaction with Biomolecules (e.g., DNA, Proteins) and Associated Mechanistic Changes

Scientific investigations into the direct interaction of this compound with biomolecules such as DNA or specific proteins, and any resulting mechanistic changes, have not been documented.

Applications in Chemical Research and Material Science

Solvent Properties and Industrial Process Roles

The search results did provide general information on related but distinct compounds such as 2-ethylpiperidine (B74283) and various dimethylpiperidines. However, this information is not applicable to the specific subject of “2-Ethyl-1,6-dimethylpiperidine” as requested in the instructions.

Due to the absence of any relevant information for the specified compound, the generation of a detailed and scientifically accurate article adhering to the requested outline and content inclusions, such as data tables and detailed research findings, cannot be fulfilled at this time.

Environmental Fate and Degradation Pathways

Biotransformation and Biodegradation Mechanisms

The biological transformation and degradation of piperidine-based compounds are primarily driven by microbial activity. Microorganisms in soil, water, and sediment can utilize these compounds as sources of carbon and nitrogen.

While direct microbial degradation pathways for 2-Ethyl-1,6-dimethylpiperidine have not been documented, studies on simpler piperidines and other N-heterocycles provide insight into potential mechanisms. For instance, some bacterial strains are known to degrade piperidine (B6355638) and pyrrolidine. chemrxiv.orgnih.gov The degradation of alkyl-substituted cycloparaffins by microorganisms often involves oxidation of the alkyl side chain or cleavage of the ring. nih.gov

The presence of ethyl and methyl groups on the piperidine ring of this compound would likely influence its biodegradability. The position and nature of these alkyl substituents can affect the enzymatic activity of microorganisms. Generally, increased substitution can lead to greater resistance to biodegradation.

Potential microbial degradation of this compound could be initiated through several enzymatic reactions:

Hydroxylation: Introduction of a hydroxyl group onto the piperidine ring or the alkyl substituents.

Dehydrogenation: Formation of a double bond within the ring.

N-dealkylation: Removal of the methyl group attached to the nitrogen atom.

Ring cleavage: Opening of the piperidine ring to form aliphatic amines.

The degradation of dimethylphenols by bacteria, for instance, shows that different catabolic pathways can be employed for substituted cyclic compounds. nih.gov Similarly, various microbial consortia would likely exhibit different capabilities in degrading this compound.

Specific biodegradation intermediates for this compound are not documented. However, based on the degradation of related compounds, a number of transient chemical species can be hypothesized. For example, the metabolism of piperidine can lead to the formation of various oxidized and ring-opened products.

Hypothetical biodegradation intermediates for this compound could include hydroxylated derivatives, ketones, and eventually, ring-opened aliphatic amines and acids. The identification of such intermediates would require specific experimental studies using techniques like gas chromatography-mass spectrometry (GC-MS) to analyze samples from microbial cultures incubated with the compound.

Mechanistic Models for Environmental Persistence and Transformation

Currently, there are no specific mechanistic models available for predicting the environmental persistence and transformation of this compound. However, general models for the environmental fate of organic chemicals can be applied. These models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure–Property Relationship (QSPR) models, use the physicochemical properties of a compound to predict its environmental behavior. mdpi.com

To develop a specific model for this compound, experimental data on its key properties would be required, including:

Octanol-water partition coefficient (Kow): To predict its tendency to bioaccumulate.

Vapor pressure and Henry's Law constant: To model its partitioning between air, water, and soil.

Rate constants for reaction with OH radicals: To estimate its atmospheric lifetime.

Biodegradation rate constants: To predict its persistence in soil and water.

Without such data, the environmental persistence of this compound can only be qualitatively estimated based on its structure. The presence of a stable heterocyclic ring and alkyl substituents suggests that it may exhibit moderate to high persistence in the environment.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted piperidines is a central theme in modern organic chemistry. nih.gov Future research into 2-Ethyl-1,6-dimethylpiperidine will likely focus on the development of more efficient, cost-effective, and environmentally benign synthetic strategies. growingscience.comresearchgate.net Key areas of exploration could include:

Biocatalytic Approaches: Utilizing enzymes such as transaminases could offer a highly selective and sustainable route to chiral piperidines. acs.org This biocatalytic method could provide access to specific enantiomers of this compound, which is crucial for potential pharmaceutical applications.

Flow Chemistry: Continuous flow processing can offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of complex molecules. chemrxiv.org Applying this technology to the multi-step synthesis of this compound could lead to improved yields and purity.

One-Pot Reactions: The development of one-pot, multi-component reactions represents an efficient strategy for constructing highly functionalized piperidine (B6355638) rings. growingscience.comrsc.org Future work could aim to assemble the this compound core in a single, streamlined process from simple starting materials.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, sustainable | Identifying and engineering suitable enzymes |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in a flow reactor |

| One-Pot Synthesis | Increased efficiency, reduced waste | Designing novel multi-component reaction cascades |

Deeper Exploration of Dynamic Stereochemistry and Conformational Interplay

The stereochemistry of 2,6-disubstituted piperidines is a critical determinant of their biological activity. nih.govbohrium.com For this compound, which possesses multiple stereocenters, a thorough understanding of its conformational landscape is paramount. Future investigations should aim to:

Elucidate Stereoisomeric Configurations: Employ advanced spectroscopic and crystallographic techniques to definitively assign the relative and absolute stereochemistry of all possible stereoisomers. nih.gov

Analyze Conformational Dynamics: Investigate the conformational flexibility of the piperidine ring and the influence of the ethyl and methyl substituents on the preferred chair and boat conformations.

Correlate Stereostructure with Properties: Systematically study how different stereoisomers of this compound interact with biological targets to establish clear structure-activity relationships.

Advanced Applications of Computational Chemistry for Predictive Modeling

Computational modeling has become an indispensable tool in modern chemical research, offering insights that can guide experimental work. nih.govrsc.org For this compound, future computational studies could focus on:

Quantum-Mechanical Calculations: Utilize density functional theory (DFT) and other high-level computational methods to accurately predict spectroscopic properties, reaction mechanisms, and thermodynamic stabilities of different isomers and conformers.

Molecular Docking and Dynamics: If a biological target is identified, molecular docking and dynamics simulations can be employed to predict the binding mode and affinity of this compound. researchgate.net This can accelerate the drug discovery process. researchgate.net

QSAR Modeling: Develop Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of this compound derivatives with their biological activities, enabling the design of more potent and selective compounds. researchgate.net

| Computational Method | Application for this compound | Predicted Outcomes |

| DFT Calculations | Prediction of NMR spectra and reaction pathways | Accurate structural and reactivity data |

| Molecular Docking | Simulating interactions with biological targets | Identification of potential binding modes |

| QSAR Modeling | Correlating structure with biological activity | Design of new derivatives with enhanced properties |

Elucidation of Broader Mechanistic Roles in Biochemical Systems

While the specific biochemical roles of this compound are not yet well-defined, the prevalence of the N-methylpiperidine moiety in biologically active compounds suggests its potential for interaction with various biological systems. fiveable.meguidechem.comcymitquimica.comchemimpex.com Future research should investigate:

Enzyme Inhibition: Screen this compound against a panel of enzymes, particularly those involved in neurotransmission or other key physiological processes, to identify potential inhibitory activity.

Receptor Binding: Conduct binding assays to determine if the compound interacts with specific receptors, such as those in the central nervous system.

Metabolic Profiling: Investigate the metabolic fate of this compound in biological systems to understand how it is processed and whether its metabolites have any biological activity. nih.govresearchgate.net

Integration with Advanced Analytical Techniques for Real-time Monitoring

The ability to monitor chemical reactions and biological processes in real-time is crucial for optimization and understanding. chemrxiv.org Future research on this compound could benefit from the integration of advanced analytical techniques, such as:

Process Analytical Technology (PAT): Implement in-line spectroscopic methods (e.g., NMR, IR, UV-Vis) to monitor the synthesis of this compound in real-time, allowing for precise control over reaction parameters. chemrxiv.org

Biosensors: Develop novel biosensors capable of detecting and quantifying this compound in complex biological matrices, which would be invaluable for pharmacokinetic and pharmacodynamic studies.

Advanced Mass Spectrometry: Utilize techniques like liquid chromatography-mass spectrometry (LC-MS/MS) for the sensitive and selective detection of the compound and its metabolites in biological samples. nih.gov

Q & A

Q. How should researchers document experimental procedures to enhance reproducibility?

- Methodological Answer : Include detailed protocols in supplementary materials, specifying equipment models (e.g., Bruker AVANCE III HD NMR), software versions, and raw data repositories (e.g., Zenodo). Adhere to ICMJE guidelines for chemical descriptions (CAS numbers, purity grades) and cite primary literature over secondary summaries .

Q. What peer-review criteria are critical for validating studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.